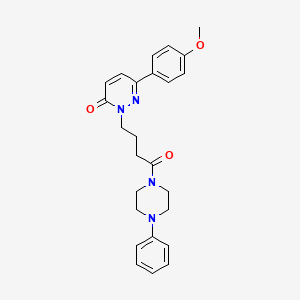

6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one

Description

6-(4-Methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a butyl chain terminating in a ketone-linked 4-phenylpiperazine moiety. This structure combines pharmacophoric elements common in central nervous system (CNS) targeting agents: the pyridazinone scaffold is associated with anticonvulsant and anti-inflammatory activity , while the 4-phenylpiperazine group is frequently utilized in serotonin and dopamine receptor ligands . The methoxy substituent may enhance lipophilicity and metabolic stability compared to hydroxyl or methyl groups .

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-32-22-11-9-20(10-12-22)23-13-14-25(31)29(26-23)15-5-8-24(30)28-18-16-27(17-19-28)21-6-3-2-4-7-21/h2-4,6-7,9-14H,5,8,15-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPGKFKKVLTQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is typically attached through nucleophilic substitution reactions, where the piperazine ring reacts with halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.

Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenated intermediates and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structural features to 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one exhibit significant anticancer properties. The presence of the piperazine ring is often associated with enhanced bioactivity against various cancer cell lines. For example, derivatives of piperazine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting that our compound may have similar effects due to its structural analogies .

Anticonvulsant Properties

The compound's potential as an anticonvulsant has been explored through its interaction with neurotransmitter systems. Analogous compounds have demonstrated efficacy in increasing seizure thresholds in animal models, highlighting the importance of the piperazine structure in modulating neural activity . This opens avenues for further research into its use for epilepsy treatment.

Antidepressant and Anxiolytic Effects

Given the presence of the phenylpiperazine moiety, which is known for its role in serotonin receptor modulation, there is potential for this compound to exhibit antidepressant and anxiolytic effects. Compounds that interact with serotonin receptors have been extensively studied for their ability to alleviate symptoms of depression and anxiety disorders .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurological disorders. For instance, studies on related compounds have shown that they can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

Receptor Interaction

The interaction with various receptors, particularly serotonin and dopamine receptors, is crucial for understanding the pharmacodynamics of this compound. The piperazine ring's ability to mimic neurotransmitters may facilitate binding to these receptors, enhancing its therapeutic profile .

Case Study 1: Anticancer Activity

A study evaluated a series of pyridazine derivatives similar to our compound for their anticancer properties against breast cancer cell lines. The results indicated that modifications on the piperazine ring significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells. The most active derivative showed an IC50 value in the low micromolar range, suggesting that our compound could be optimized for similar or enhanced activity .

Case Study 2: Neurological Effects

In another study focused on anticonvulsant activity, compounds derived from pyridazine structures were tested in animal models for their ability to prevent seizures induced by chemical agents. The results demonstrated a dose-dependent increase in seizure threshold, indicating a strong potential for our compound in treating epilepsy .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related pyridazinone and piperazine derivatives:

Structural Analogues

Pharmacokinetic and Functional Insights

- Piperazine Modifications : The 4-phenylpiperazine group in the target compound contrasts with the 4-(4-fluorophenyl)piperazine in . Fluorination often enhances metabolic stability and receptor selectivity (e.g., for 5-HT1A receptors) but may reduce solubility .

- Pyridazinone Substituents: The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to morpholinyl () or methyl groups (). However, morpholine derivatives exhibit superior aqueous solubility, critical for oral bioavailability .

- Shorter chains (e.g., 2-oxoethyl in ) may limit binding efficacy .

Biological Activity

6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one, with the CAS number 953209-86-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 432.524 g/mol. The structure features a pyridazinone core, which is known for its presence in various biologically active molecules.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N4O3 |

| Molecular Weight | 432.524 g/mol |

| CAS Number | 953209-86-4 |

| IUPAC Name | This compound |

1. Antimicrobial Activity

Research indicates that compounds containing piperazine moieties, similar to the target compound, exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives can inhibit various bacterial strains and maintain mitochondrial function in cells . The incorporation of the piperazine structure may enhance the biological activity against pathogens.

2. Kinase Inhibition

The pyridazinone scaffold is associated with several kinase inhibitors. The potential for this compound to act as a kinase inhibitor warrants investigation. Kinases play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer and other diseases .

3. Neuropharmacological Effects

Piperazine derivatives have been documented to influence neurotransmitter systems, particularly through acetylcholinesterase inhibition. This mechanism may suggest potential applications in treating neurodegenerative diseases . The specific effects of the target compound on neurotransmission require further exploration.

Study on Anticancer Activity

A study evaluated the anticancer potential of piperazine derivatives, highlighting their ability to inhibit cell proliferation across various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the nanomolar range against specific cancer types .

In Vitro Studies on Enzyme Inhibition

In vitro assays have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE). The binding affinity and inhibition kinetics were assessed using molecular docking techniques, providing insights into the interaction mechanisms at the molecular level .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-methoxyphenyl)-2-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)pyridazin-3(2H)-one, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Condensation reactions between pyridazinone precursors and substituted piperazine derivatives are commonly employed. For example, coupling 4-phenylpiperazine with a butyl-linked pyridazinone intermediate under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound .

- Step 2 : Optimize yields by controlling stoichiometric ratios (e.g., 1:1.2 for piperazine:pyridazinone) and reaction time (12–24 hours at 60–80°C).

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodology :

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and packing arrangements. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å are reported for analogous piperazine-pyridazinone derivatives .

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8 ppm, piperazine NH at δ 2.7–3.1 ppm).

- IR : Stretching vibrations for carbonyl (C=O at ~1700 cm⁻¹) and aromatic C–H (3100–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's stability under various conditions (e.g., pH, temperature)?

- Methodology :

- Experimental Design : Use a split-plot factorial design with pH (3–9), temperature (25–60°C), and time (0–30 days) as variables. Analyze degradation via HPLC-MS to identify byproducts .

- Data Collection : Monitor UV-vis absorbance at λ = 270 nm (pyridazinone chromophore) for real-time stability assessment.

- Contingency : Include control samples with antioxidants (e.g., BHT) to evaluate oxidative degradation pathways .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cellular assays)?

- Methodology :

- Step 1 : Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors .

- Step 2 : Cross-validate assays using standardized protocols (e.g., radioligand binding for receptor affinity vs. luciferase reporter assays for cellular activity).

- Step 3 : Perform molecular dynamics simulations to assess binding mode variations under different experimental conditions (e.g., protonation states of the piperazine nitrogen) .

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., serotonin receptors)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., 5-HT₆R, PDB ID: 6WGT). Focus on the piperazine moiety’s role in hydrogen bonding with Asp106 .

- QSAR Analysis : Correlate substituent effects (e.g., methoxyphenyl vs. fluorophenyl) with activity using Hammett σ constants and molecular descriptors (logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.